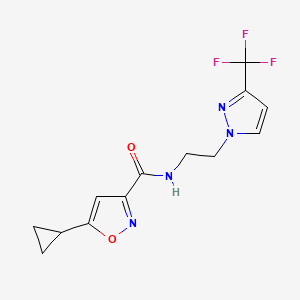
5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is an intriguing compound of interest in the fields of organic chemistry and pharmacology. Characterized by its unique molecular structure, it combines a cyclopropyl group, a pyrazolyl moiety, and an isoxazole carboxamide backbone. This combination endows the compound with distinctive chemical properties and potential biological activities, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis methods. The process may begin with the preparation of the key intermediates: the cyclopropyl isoxazole and the 3-(trifluoromethyl)-1H-pyrazole. These intermediates undergo further reactions, including substitution and coupling reactions, to form the target compound. Reagents such as organic bases, solvents like dimethylformamide or dichloromethane, and catalysts might be used to optimize the reaction yields and conditions.
Industrial Production Methods
Industrial-scale production may involve the optimization of reaction steps to maximize yield and reduce costs. The use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure the efficient synthesis of high-purity this compound can be expected.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Potential for forming oxidized derivatives.
Reduction: Possible reduction of functional groups.
Substitution: Reactions involving the exchange of substituent groups on the molecular framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide might be employed.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Typical reagents might include alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The products from these reactions vary depending on the conditions and reagents used but typically include modified versions of the original compound with different functional groups substituted or additional groups appended.
科学研究应用
Chemistry
In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology
In biological research, this compound might be used as a probe to study biological pathways or as a lead compound in the development of potential pharmaceuticals.
Medicine
Medicinal chemistry may explore this compound for its pharmacological potential, including its interaction with biological targets and its therapeutic efficacy in preclinical models.
Industry
In the industrial context, 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide may find applications in the development of new materials, agrochemicals, or other functional products.
作用机制
The mechanism by which 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects could involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, influencing the compound's biological activity. Further studies are essential to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-cyclopropyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Uniqueness
The primary distinction of 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide lies in its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity that may differentiate it from other similar compounds.
Hopefully that gives you a solid starting point. Let me know if there’s anything else I can add!
属性
IUPAC Name |
5-cyclopropyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)11-3-5-20(18-11)6-4-17-12(21)9-7-10(22-19-9)8-1-2-8/h3,5,7-8H,1-2,4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXSFFCBVCUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
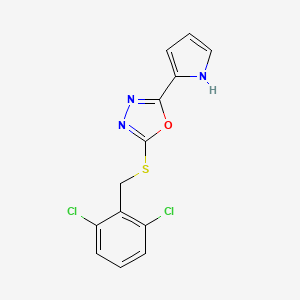
![3-methyl-7-pentyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2688970.png)
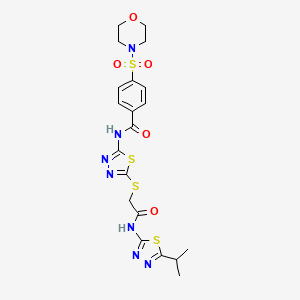
![8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2688972.png)
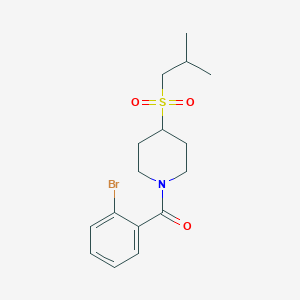
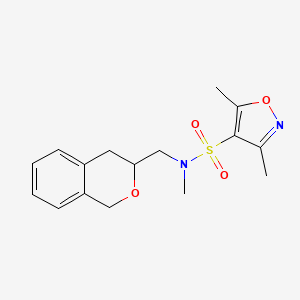
![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)
![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)
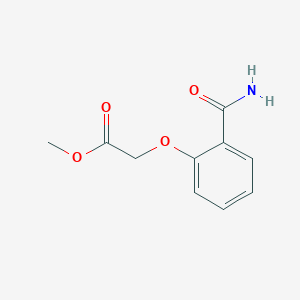
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2688982.png)
![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)

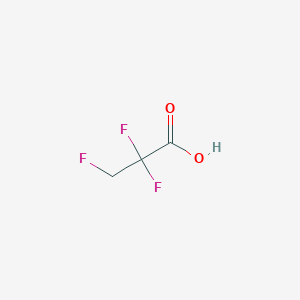
![2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2688987.png)
